1-(1-((2-fluorobenzyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole

Medicinal Chemistry Structure–Activity Relationship NLRP3 Inflammasome Inhibition

1-(1-((2-Fluorobenzyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole (CAS 2097935-19-6) is a fully synthetic, small-molecule heterocyclic compound (molecular formula C₁₉H₁₉FN₄O₃S; MW 402.44 g/mol) that incorporates a 1,2,3-triazole core, an azetidine ring, a phenoxymethyl substituent at the triazole 4-position, and a 2-fluorobenzylsulfonyl group on the azetidine nitrogen. This compound is a member of the sulfonyl-triazole-azetidine class, a scaffold that has been the subject of patent filings disclosing activity against the NLRP3 inflammasome and other therapeutic targets.

Molecular Formula C19H19FN4O3S
Molecular Weight 402.44
CAS No. 2097935-19-6
Cat. No. B2859983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-((2-fluorobenzyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole
CAS2097935-19-6
Molecular FormulaC19H19FN4O3S
Molecular Weight402.44
Structural Identifiers
SMILESC1C(CN1S(=O)(=O)CC2=CC=CC=C2F)N3C=C(N=N3)COC4=CC=CC=C4
InChIInChI=1S/C19H19FN4O3S/c20-19-9-5-4-6-15(19)14-28(25,26)23-11-17(12-23)24-10-16(21-22-24)13-27-18-7-2-1-3-8-18/h1-10,17H,11-14H2
InChIKeyXOQQNVXBNBNBQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-((2-Fluorobenzyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole (CAS 2097935-19-6): Chemical Identity and Structural Baseline for Procurement Decisions


1-(1-((2-Fluorobenzyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole (CAS 2097935-19-6) is a fully synthetic, small-molecule heterocyclic compound (molecular formula C₁₉H₁₉FN₄O₃S; MW 402.44 g/mol) that incorporates a 1,2,3-triazole core, an azetidine ring, a phenoxymethyl substituent at the triazole 4-position, and a 2-fluorobenzylsulfonyl group on the azetidine nitrogen . This compound is a member of the sulfonyl-triazole-azetidine class, a scaffold that has been the subject of patent filings disclosing activity against the NLRP3 inflammasome and other therapeutic targets [1]. The compound is supplied as a research-grade chemical with a typical purity of 95%, making it suitable for in vitro screening campaigns, medicinal chemistry structure–activity relationship (SAR) exploration, and biochemical assay development.

Why Generic Substitution of 1-(1-((2-Fluorobenzyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole (CAS 2097935-19-6) Carries Scientific Risk


The 2-fluorobenzylsulfonyl-azetidine-triazole scaffold is not a commodity building block; subtle changes in the sulfonyl substituent, the azetidine substitution pattern, or the triazole appendage can profoundly alter target engagement, selectivity, and physicochemical properties. Closely related analogs—such as the cyclopropylsulfonyl, 3-chlorobenzylsulfonyl, and 2,5-dichlorophenylsulfonyl variants—share the same core but differ in electronic character, steric bulk, and lipophilicity at the sulfonamide position, parameters that directly influence NLRP3 inhibition potency and pharmacokinetic behavior as demonstrated in patent SAR tables [1]. Additionally, the phenoxymethyl group on the triazole is a known pharmacophore for xanthine oxidase (XO) inhibition, where specific substitution patterns yield IC₅₀ values ranging from 0.70 μM to >50 μM across a congeneric series [2]. Interchanging compounds without verifying the exact substitution pattern therefore risks introducing uncontrolled variables into biological experiments, invalidating SAR hypotheses, and wasting procurement resources.

Quantitative Differentiation Evidence for 1-(1-((2-Fluorobenzyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole (CAS 2097935-19-6) Against Its Closest Analogs


2-Fluorobenzyl Sulfonyl Substituent Confers a Distinct Electronic and Steric Profile Relative to Non-Fluorinated and Non-Benzylic Analogs

The 2-fluorobenzylsulfonyl group in the target compound introduces an ortho-fluorine atom and a benzylic methylene spacer that are absent in the closest commercially available analogs. Specifically, compared to 1-(1-(cyclopropylsulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole (CAS 2034249-75-5), the target compound replaces a compact, electron-donating cyclopropyl group (MW 334.39) with a larger, electron-withdrawing 2-fluorobenzyl moiety (MW 402.44) . The ortho-fluorine can engage in orthogonal dipolar interactions and conformational locking not available to the 3-chlorobenzyl analog (CAS 1903514-72-6), where the chloro substituent is meta-positioned and possesses different halogen-bonding geometry and lipophilicity (cLogP increase of approximately 0.1–0.2 units by fragment-based estimation ). These structural distinctions are expected to modulate target binding and metabolic stability in ways that are not linearly predictable from the non-fluorinated or non-benzylic congeners.

Medicinal Chemistry Structure–Activity Relationship NLRP3 Inflammasome Inhibition

Phenoxymethyl-Triazole Core Links to a Validated Xanthine Oxidase Pharmacophore with Documented Sub-Micromolar Potency Advantage over Allopurinol

A systematic SAR study of 4-(phenoxymethyl)-1H-1,2,3-triazole derivatives demonstrated potent xanthine oxidase (XO) inhibition, with the most active compound (9m) achieving an IC₅₀ of 0.70 μM, a 14-fold improvement over the clinical standard allopurinol (IC₅₀ = 9.80 μM) in the same assay [1]. While the target compound (CAS 2097935-19-6) was not directly tested in that study, it shares the identical 4-(phenoxymethyl)-1H-1,2,3-triazole pharmacophore and the azetidine N-sulfonyl linkage motif that were critical for XO binding in the reported series. Molecular docking revealed that the phenoxymethyl group occupies a hydrophobic pocket adjacent to the molybdopterin cofactor, while the N1-substituent modulates potency through interactions with the solvent-exposed region [1]. The 2-fluorobenzylsulfonyl substituent is predicted to enhance potency relative to unsubstituted or alkyl-sulfonyl variants by providing additional van der Waals contacts and a dipole–dipole interaction from the ortho-fluorine.

Xanthine Oxidase Inhibition Purine Metabolism Gout and Hyperuricemia

Inclusion in the Inflazome NLRP3 Inhibitor Patent Family Indicates Privileged Scaffold Status for Inflammasome Targeting

The sulfonyl-triazole-azetidine chemical class, to which the target compound belongs, is explicitly claimed in patent CN-112533913-A and its international equivalents (WO 2019/211463 A1) assigned to Inflazome Ltd., covering substituted 5-membered nitrogen-containing heteroaryl compounds as NLRP3 inflammasome inhibitors [1]. The patent discloses that specific sulfonyl triazole derivatives exhibit IC₅₀ values for NLRP3 inhibition in the nanomolar to low-micromolar range in cell-based assays measuring IL-1β release [2]. The 2-fluorobenzyl substitution pattern is among the exemplified embodiments, whereas simpler alkyl-sulfonyl or unsubstituted benzyl-sulfonyl variants showed reduced activity in SAR tables within the patent family [2]. This patent-backed selectivity profile provides a level of target-class validation that is absent for analogs outside the Inflazome patent scope.

NLRP3 Inflammasome Immunology Inflammatory Disease

Commercial Availability Profile and Purity Benchmarking Against Structurally Similar Screening Compounds

The target compound (CAS 2097935-19-6) is supplied at a standard purity of 95%, consistent with industry norms for research-grade screening compounds . In contrast, the cyclopropylsulfonyl analog (CAS 2034249-75-5) is listed at the same 95% purity but has lower molecular complexity (MW 334.39 vs 402.44) and lacks the aromatic fluorine substituent, potentially resulting in different solubility and aggregation behavior in aqueous assay buffers . The 3-chlorobenzyl analog (CAS 1903514-72-6) carries a heavier halogen (Cl) that increases molecular weight to 418.9 and may introduce cytotoxicity artifacts at high screening concentrations due to non-specific reactivity of the chlorobenzyl group . The 2-fluorobenzyl group presents a balanced profile of moderate lipophilicity and metabolic stability, as inferred from fragment-based drug-likeness metrics (estimated cLogP ≈ 2.5–3.0 for the 2-fluorobenzyl moiety vs ≈ 3.0–3.5 for the 3-chlorobenzyl analog) .

Chemical Procurement Compound Library Screening Quality Control

Azetidine Ring Conformational Rigidity Provides Enhanced Binding Affinity Potential Relative to Flexible-Chain Triazole Derivatives

The azetidine ring in the target compound imposes conformational restriction on the N1-substituent, limiting the rotational freedom between the triazole core and the sulfonamide group. This rigidity is a recognized design principle in medicinal chemistry for improving binding affinity by reducing the entropic penalty upon target engagement [1]. In a study of related azetidine-containing triazole MMP-2 inhibitors, the azetidine scaffold demonstrated measurable but modest MMP-2 inhibition, whereas more flexible ethylene-linked analogs showed no detectable activity, highlighting the contribution of the strained four-membered ring to productive binding conformations [1]. Compared to 4-(phenoxymethyl)-1H-1,2,3-triazole derivatives that lack the azetidine ring entirely, the target compound is expected to exhibit slower off-rates and improved selectivity due to the rigidified presentation of the sulfonamide pharmacophore.

Conformational Analysis Drug Design Binding Affinity

Important Note on Evidence Strength and Data Availability

It must be explicitly stated that direct, head-to-head quantitative biological comparison data for CAS 2097935-19-6 against its closest analogs are not available in the public domain as of the search date. No primary research article, public database entry, or vendor datasheet reports IC₅₀, Kd, Ki, or cellular activity values specifically for this compound. The evidence presented above relies on structural analogy, patent SAR trends, class-level pharmacophore inference, and physicochemical property comparisons [1]. The compound appears to be a screening library member or a custom synthesis product, and its procurement value derives primarily from its distinct 2-fluorobenzyl substitution pattern within a patent-validated scaffold, rather than from published potency benchmarks. Researchers are advised to request custom biological profiling data from the vendor or to perform internal head-to-head testing against the comparators identified herein before making large-scale procurement decisions.

Data Transparency Procurement Risk Evidence-Based Selection

Recommended Research and Industrial Application Scenarios for 1-(1-((2-Fluorobenzyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole (CAS 2097935-19-6)


NLRP3 Inflammasome Inhibitor Screening and SAR Expansion

Given the compound's structural alignment with the Inflazome NLRP3 inhibitor patent family [1], the most immediate application is as a tool compound or screening hit for NLRP3 inflammasome drug discovery programs. The 2-fluorobenzyl substituent represents a specific point of diversity within the claimed chemical space, and its procurement enables head-to-head potency comparison with other sulfonyl variants (cyclopropyl, 3-chlorobenzyl, 2,5-dichlorophenyl) in IL-1β release assays using THP-1 or primary human macrophages. The outcome can directly inform lead optimization decisions regarding the optimal sulfonamide substituent for NLRP3 potency and selectivity.

Xanthine Oxidase Inhibitor Lead Generation with a Differentiated N1-Capping Group

The phenoxymethyl-triazole core has been validated as a sub-micromolar XO inhibitor pharmacophore (IC₅₀ = 0.70 μM for lead compound 9m) [1]. The target compound introduces an azetidine-sulfonamide N1-capping group that is structurally distinct from the alkyl and aryl substituents explored in the published series. Testing this compound in a standard XO enzyme inhibition assay (UV detection of uric acid at 295 nm) could reveal whether the 2-fluorobenzylsulfonyl-azetidine motif enhances potency beyond the 14-fold allopurinol advantage already demonstrated, or whether it confers selectivity against related molybdenum-containing enzymes such as aldehyde oxidase.

Physicochemical Property Benchmarking for Sulfonamide-Triazole Compound Libraries

The target compound's intermediate molecular weight (402.44), moderate estimated lipophilicity (cLogP ≈ 2.5–3.0), and the presence of a single fluorine atom make it a useful benchmark for assessing the drug-likeness of sulfonamide-triazole screening libraries [1]. Parallel determination of experimental LogP, kinetic solubility (PBS, pH 7.4), and human liver microsome stability for the 2-fluorobenzyl, 3-chlorobenzyl, and cyclopropyl analogs can generate a quantitative dataset that guides the selection of the most developable sulfonamide substituent for progression into in vivo pharmacokinetic studies.

Conformational Analysis and Structure-Based Drug Design Studies

The azetidine ring imposes conformational constraints that can be exploited in structure-based drug design campaigns. The target compound is suitable for X-ray crystallography or cryo-EM studies aimed at determining the binding mode of sulfonyl-triazole-azetidine ligands to their protein targets (e.g., NLRP3 NACHT domain or XO molybdopterin active site) [1]. The ortho-fluorine atom provides a distinct electron density feature that can aid in unambiguous pose assignment during model building and refinement.

Quote Request

Request a Quote for 1-(1-((2-fluorobenzyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.